N-butyl-4-ethoxybenzenesulfonamide
Description
N-butyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group (-OCH₂CH₃) at the para position and an N-butyl (-C₄H₉) group attached to the sulfonamide nitrogen. The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the N-butyl chain may influence solubility and intermolecular interactions in crystalline or biological systems.
Properties
IUPAC Name |
N-butyl-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-10-13-17(14,15)12-8-6-11(7-9-12)16-4-2/h6-9,13H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKSPQNRKAQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-butyl-4-ethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-butyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of N-butyl-4-ethoxybenzenesulfonamide, emphasizing substituent effects, physicochemical properties, and bioactivity.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
In contrast, the hydroxy (-OH) substituent in N-butyl-4-hydroxy-N-phenylbenzenesulfonamide enhances hydrogen-bonding capacity, likely improving solubility in polar solvents .
Impact of N-Substituents The N-butyl chain introduces steric bulk, which may disrupt crystalline packing (as seen in phenyl-substituted analogs with layered structures) . This could lead to lower melting points compared to N-phenyl derivatives.
Bioactivity Implications Methoxy-substituted sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) are associated with antimicrobial activity, suggesting that the ethoxy analog may share similar mechanisms but with modified pharmacokinetics due to its larger substituent . The absence of an amino (-NH₂) or hydroxy group in this compound may reduce its efficacy as a sulfa drug analog compared to 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .
Crystallographic Insights Methoxy-substituted sulfonamides often form hydrogen-bonded dimers (e.g., N–H⋯O=S interactions), stabilizing their crystal lattices .
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